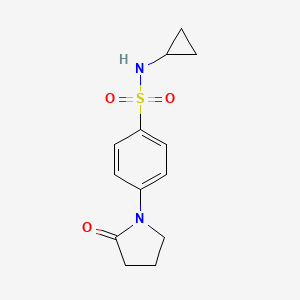![molecular formula C22H18N2O B5100645 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5100645.png)
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as DPAI, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various research fields. DPAI belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its high purity and yield. This makes it easier to obtain reliable results and to compare data across different studies. However, one limitation of using 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for research on 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additional studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties. Finally, 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one could be used as a lead compound for the development of new drugs with improved activity and selectivity.
合成法
The synthesis of 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the reaction of indole-2,3-dione with diphenylmethanamine in the presence of acetic acid and acetic anhydride. The product is obtained in high yield and purity, making it a suitable compound for research purposes.
科学的研究の応用
3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(benzhydryliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-19(18-13-7-8-14-20(18)24-22)15-23-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,24-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROQZRTZSACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)
![N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)
![4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5100607.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100613.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5100648.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5100663.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)